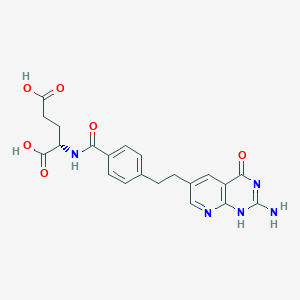

5,10-Dideazafolic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,10-Dideazafolic acid is an antileukemic agent.

Análisis De Reacciones Químicas

Formation of the Pyrido[2,3-d]pyrimidine Core

-

Starting Material : 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde derivatives undergo Wittig condensation with [4-(methoxycarbonyl)benzylidene]triphenylphosphorane to form ethenyl intermediates .

-

Hydrogenation : The 9,10-ethenyl group is hydrogenated using palladium catalysts (e.g., Pd/C) in DMF to yield saturated derivatives .

-

Ring Hydrogenation : The pyrido ring may undergo further hydrogenation under acidic conditions (e.g., MeOH/HCl) to form tetrahydro derivatives .

Table 1: Key Synthesis Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Wittig condensation (triphenylphosphorane) | Ethenyl intermediates |

| 2 | Hydrogenation (Pd/C, DMF) | Saturated pyrido[2,3-d]pyrimidine |

| 3 | Coupling with diethyl L-glutamate | Esterified intermediate |

| 4 | Ester hydrolysis | Final 5,10-Dideazafolic acid |

Coupling with L-Glutamic Acid

The pyrido[2,3-d]pyrimidine moiety is coupled with L-glutamic acid via mixed-anhydride methods (e.g., using isobutyl chloroformate) to form the final compound .

Biochemical Reactions

This compound exerts its antifolate activity through inhibition of enzymes critical for DNA synthesis.

Inhibition of Thymidylate Synthase (TS)

-

Mechanism : TS catalyzes the conversion of 2′-deoxyuridine-5′-monophosphate (dUMP) to thymidine-5′-monophosphate (dTMP) using 5,10-methylenetetrahydrofolate (CH₂H₄folate) as a cofactor. This compound acts as a noncompetitive inhibitor of TS .

-

Effect : Inhibition blocks dTMP production, causing DNA synthesis arrest and triggering apoptosis in rapidly dividing cells .

Interaction with Dihydrofolate Reductase (DHFR)

-

Mechanism : DHFR reduces dihydrofolate to tetrahydrofolate (THF), a precursor for one-carbon transfer reactions. While less potent than methotrexate, this compound can inhibit DHFR, disrupting folate recycling .

-

Synergistic Effects : Combined with lipophilic DHFR inhibitors (e.g., metoprine), this compound enhances cytotoxicity by further depleting folate pools .

Cytotoxicity and Cell Cycle Arrest

-

DNA Synthesis Blockade : The compound reduces DNA synthesis rates and arrests cells in early-middle S-phase, leading to growth inhibition .

-

Reversal by Folinic Acid : Cytotoxicity is reversed by low concentrations of folinic acid (0.1–1 μM), indicating competition for cellular folate transporters .

Table 2: Cytotoxicity and Drug Interactions

Polyglutamation and Cellular Uptake

This compound undergoes polyglutamation via folylpolyglutamate synthetase (FPGS), which enhances its intracellular retention and antifolate activity . This modification increases its affinity for TS and DHFR .

Structural Variants and Analogues

Related compounds, such as 2-aza-2-desamino-5,8-dideazafolic acid , exhibit modified reactivity due to structural changes (e.g., benzotriazine substitution). These analogues retain TS inhibition but show altered transport and enzyme binding profiles .

Key Research Findings

-

Enzyme Inhibition : this compound is a potent inhibitor of TS (IC₅₀ ~0.84 μM in L1210 cells) and a weaker inhibitor of DHFR compared to methotrexate .

-

Transport Resistance : Methotrexate-resistant cells (e.g., H35 hepatoma) show reduced sensitivity to this compound due to impaired folate transport .

-

Antagonism : Combinations with other antifolates (e.g., 10-propargyl-5,8-dideazafolic acid) may exhibit antagonistic effects due to disrupted folate pool dynamics .

Propiedades

Número CAS |

85597-18-8 |

|---|---|

Fórmula molecular |

C21H21N5O6 |

Peso molecular |

439.4 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[2-(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H21N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,9-10,15H,1-2,7-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,23,25,26,30)/t15-/m0/s1 |

Clave InChI |

BHDZQFSNQPIPGI-HNNXBMFYSA-N |

SMILES |

C1=CC(=CC=C1CCC2=CC3=C(N=C2)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O |

SMILES isomérico |

C1=CC(=CC=C1CCC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canónico |

C1=CC(=CC=C1CCC2=CC3=C(NC(=NC3=O)N)N=C2)C(=O)NC(CCC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5,10-Dideazafolic acid; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.